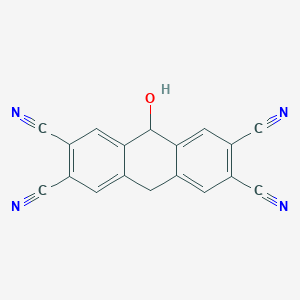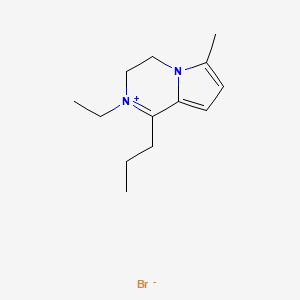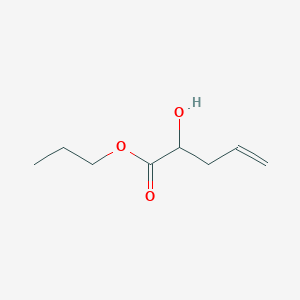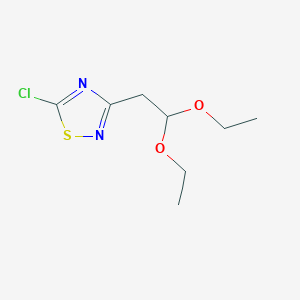![molecular formula C19H22N4O3 B12624899 4-[1-Amino-3-(morpholin-4-yl)-3-oxopropyl]-N-(pyridin-4-yl)benzamide CAS No. 920273-07-0](/img/structure/B12624899.png)
4-[1-Amino-3-(morpholin-4-yl)-3-oxopropyl]-N-(pyridin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-アミノ-3-(モルホリン-4-イル)-3-オキソプロピル]-N-(ピリジン-4-イル)ベンザミドは、化学、生物学、医学の分野で注目を集めている複雑な有機化合物です。この化合物は、ベンザミドコア、モルホリン環、ピリジン部分を含む独自の構造が特徴です。その多面的な構造により、様々な化学反応に関与し、多様な生物活性を見せます。
2. 製法
合成経路と反応条件
4-[1-アミノ-3-(モルホリン-4-イル)-3-オキソプロピル]-N-(ピリジン-4-イル)ベンザミドの合成は、通常、容易に入手可能な出発物質から始まる複数のステップを伴います。一般的な合成経路には、次のステップが含まれます。
ベンザミドコアの形成: ベンザミドコアは、4-アミノ安息香酸とピリジン-4-カルボン酸を、EDCI (1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤とトリエチルアミンなどの塩基の存在下で反応させることで合成できます。
モルホリン環の導入: モルホリン環は、求核置換反応によって導入されます。これは、ベンザミド中間体を、ジクロロメタンなどの適切な溶媒の存在下でモルホリンと反応させることを伴います。
最終生成物の形成: 最後のステップは、アミノ基とオキソプロピル部分の導入を伴います。これは、中間体を、適切なアミンとケトンを還元的アミノ化条件下で反応させることで達成できます。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用される場合がありますが、より大規模で行われます。連続フローリアクターや自動合成プラットフォームの使用により、生産プロセスの効率性と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が用いられ、高純度の化合物が得られます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Amino-3-(morpholin-4-yl)-3-oxopropyl]-N-(pyridin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with pyridine-4-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction. This involves reacting the benzamide intermediate with morpholine in the presence of a suitable solvent like dichloromethane.
Formation of the Final Product: The final step involves the introduction of the amino group and the oxopropyl moiety. This can be achieved by reacting the intermediate with an appropriate amine and a ketone under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
反応の種類
4-[1-アミノ-3-(モルホリン-4-イル)-3-オキソプロピル]-N-(ピリジン-4-イル)ベンザミドは、次のような様々な種類の化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化させることで、対応する酸化物を生成できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を用いて行うことができ、還元された誘導体が得られます。
置換: この化合物は、求核置換反応に参加できます。この反応では、ベンザミドコアまたはモルホリン環上の官能基が他の求核剤によって置換されます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム; 水性または有機溶媒; 室温から高温。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム; テトラヒドロフランなどの無水溶媒; 低温から中温。
置換: 様々な求核剤 (例: ハロゲン化物、アミン); ジメチルホルムアミドなどの極性非プロトン性溶媒; 室温から還流条件。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によって酸化物またはヒドロキシル化誘導体が生成される場合があり、還元によってアミンまたはアルコールが生成される可能性があります。置換反応は、様々な置換ベンザミドまたはモルホリン誘導体をもたらす可能性があります。
4. 科学研究への応用
4-[1-アミノ-3-(モルホリン-4-イル)-3-オキソプロピル]-N-(ピリジン-4-イル)ベンザミドは、科学研究で数多くの応用があります。
科学的研究の応用
4-[1-Amino-3-(morpholin-4-yl)-3-oxopropyl]-N-(pyridin-4-yl)benzamide has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes and pathways.
Medicine: The compound is investigated for its potential therapeutic applications.
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用機序
4-[1-アミノ-3-(モルホリン-4-イル)-3-オキソプロピル]-N-(ピリジン-4-イル)ベンザミドの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素や受容体に結合し、それらの活性を調節できます。 たとえば、それは細菌細胞壁合成に関与する特定の酵素を阻害し、抗結核剤としての可能性につながる可能性があります . さらに、この化合物の構造により、複数の標的と相互作用することができ、生化学研究において汎用性の高いツールとなっています。
類似化合物との比較
類似化合物
3-フルオロ-5-モルホリン-4-イル-N-[1-(2-ピリジン-4-イルエチル)-1H-インドール-6-イル]ベンザミド: この化合物は、ベンザミドコアとモルホリン環を含め、4-[1-アミノ-3-(モルホリン-4-イル)-3-オキソプロピル]-N-(ピリジン-4-イル)ベンザミドと構造的に類似しています.
N-(4-メチル-3-((4-(ピリジン-3-イル)ピリミジン-2-イル)アミノ)フェニル)-4-((4-メチルピペラジン-1-イル)メチル)ベンザミド: これも構造的に関連する化合物で、ベンザミドコアとピリジン部分も特徴としています.
独自性
4-[1-アミノ-3-(モルホリン-4-イル)-3-オキソプロピル]-N-(ピリジン-4-イル)ベンザミドは、官能基の特定の組み合わせと、多様な化学反応に関与する能力により、独自性を備えています。
特性
CAS番号 |
920273-07-0 |
|---|---|
分子式 |
C19H22N4O3 |
分子量 |
354.4 g/mol |
IUPAC名 |
4-(1-amino-3-morpholin-4-yl-3-oxopropyl)-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C19H22N4O3/c20-17(13-18(24)23-9-11-26-12-10-23)14-1-3-15(4-2-14)19(25)22-16-5-7-21-8-6-16/h1-8,17H,9-13,20H2,(H,21,22,25) |
InChIキー |
HUEAUTPYBKOMCW-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)CC(C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12624820.png)
![N-(4-chlorophenyl)-2-{3-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B12624828.png)
![(4E)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12624835.png)

![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}butanamide](/img/structure/B12624839.png)
![1-(2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12624847.png)



![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(2,2-dimethoxyethylamino)-4-oxobutanoate](/img/structure/B12624874.png)


![2-Pyridinamine, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B12624894.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(4-hydroxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12624896.png)
